molecular formula C13H14BrN3O2 B13378647 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate

Cat. No.: B13378647
M. Wt: 324.17 g/mol
InChI Key: LRPTWDWMPKCMIA-UHFFFAOYSA-N
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Description

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.18 g/mol . This compound contains a bromine atom, a butyl group, and an oxadiazolium ring, making it a unique and interesting molecule for various scientific applications.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

(1Z)-2-bromo-N-(3-butyloxadiazol-3-ium-5-yl)benzenecarboximidate

InChI

InChI=1S/C13H14BrN3O2/c1-2-3-8-17-9-12(19-16-17)15-13(18)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3

InChI Key

LRPTWDWMPKCMIA-UHFFFAOYSA-N

Isomeric SMILES

CCCC[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2Br)\[O-]

Canonical SMILES

CCCC[N+]1=NOC(=C1)N=C(C2=CC=CC=C2Br)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate undergoes various chemical reactions, including:

Scientific Research Applications

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazolium ring play crucial roles in its reactivity and interactions. Detailed studies are required to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate include:

Biological Activity

2-Bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate, with the CAS number 1039751-82-0, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C13H14BrN3O2, and it has a molecular weight of 324.18 g/mol. The compound features a unique oxadiazole moiety which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives could effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been extensively studied. In vitro assays have shown that certain oxadiazole compounds can induce apoptosis in cancer cells. For example, compounds similar to this compound have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The mechanism by which oxadiazole derivatives exert their biological effects often involves the disruption of cellular processes. For instance, it has been suggested that these compounds can interfere with DNA synthesis or induce oxidative stress in target cells. The presence of bromine in the structure may enhance the reactivity of the compound, potentially leading to increased biological activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Among the tested compounds, this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Standard Antibiotic (e.g., Penicillin)1632

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against MCF-7 cells revealed an IC50 value of 15 µM after 48 hours of exposure. This indicates significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
HeLa20

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